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molecular formula C11H13ClN2O B8379410 6-Amino-1-(3-chloropropionyl)indoline

6-Amino-1-(3-chloropropionyl)indoline

Cat. No. B8379410
M. Wt: 224.68 g/mol
InChI Key: JZOXBTDTESIEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773618

Procedure details

1.12 g (5.0 mmol) of 6-amino-1-(3-chloropropionyl)indoline (prepared as described in Preparation 6) were suspended in 20 ml of 6N aqueous hydrochloric acid, and a solution of 380 mg (5.5 mmol) of sodium nitrite in 5 ml of water was added to the suspension while ice-cooling so that the internal temperature was maintained at 10° C. or lower. The mixture was then stirred while ice-cooling for 30 minutes. At the end of this time, 2.0 mg (8.4 mmol) of fluoboric acid (as a 42% w/v aqueous solution) were added to the mixture, and the resulting mixture was stirred at 0° C. for 1 hour. The precipitated salt was collected by filtration. This salt was dried over phosphorous pentoxide in a desiccator under reduced pressure by means of a vacuum pump overnight to obtain 1.23 g (3.8 mmol) of the title compound as a solid (yield: 76%).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][N:8]2[C:11](=[O:15])[CH2:12][CH2:13][Cl:14])=[CH:4][CH:3]=1.N([O-])=O.[Na+].[H+].[B-](F)(F)(F)[F:22]>Cl.O>[Cl:14][CH2:13][CH2:12][C:11]([N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([F:22])[CH:10]=2)[CH2:6][CH2:7]1)=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
NC1=CC=C2CCN(C2=C1)C(CCCl)=O
Step Two
Name
Quantity
380 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2 mg
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred while ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling so that the internal temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated salt was collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This salt was dried over phosphorous pentoxide in a desiccator under reduced pressure by means of a vacuum pump overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)N1CCC2=CC=C(C=C12)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.8 mmol
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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